molecular formula C18H18N2O3S2 B2470788 2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide CAS No. 923388-61-8

2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2470788
CAS No.: 923388-61-8
M. Wt: 374.47
InChI Key: UYJRIOHGJJUHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide is a synthetic small molecule based on the privileged benzothiazole scaffold, designed for advanced chemical and pharmacological research. This compound features an acetamide bridge linking a 4-ethylbenzothiazole moiety to a benzylsulfonyl group, a structure known to contribute to significant biological activity. Benzothiazole derivatives have demonstrated a broad and potent spectrum of biological activities in scientific studies, making them a key focus in medicinal chemistry . They are frequently investigated for their notable anti-proliferative and anticancer properties against a range of cancer cell lines, including mammary, ovarian, colon, and nonsmall-cell lung cancer models . The mechanism of action for such compounds is multifaceted and may include the inhibition of key enzymes like carbonic anhydrase, which is a tumour-associated protein . Beyond oncology research, benzothiazole-based acetamides show promising antimicrobial and anti-tubercular activities . They have also been identified as effective enzyme inhibitors, with research indicating their potential to inhibit urease—a virulence factor in conditions like peptic ulcers —and dihydrofolate reductase (DHFR), a established target for antibacterial agents . The presence of the sulfonyl group in this specific compound may influence its physicochemical properties and binding affinity, potentially enhancing its interaction with biological targets. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to explore its potential in their specific biochemical and cell-based assays.

Properties

IUPAC Name

2-benzylsulfonyl-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-2-14-9-6-10-15-17(14)20-18(24-15)19-16(21)12-25(22,23)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJRIOHGJJUHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Ethyl-2-aminothiophenol

The benzothiazole core was constructed via a modified Phillips-Ladenburg cyclization:

Procedure

  • 4-Ethylaniline (1.21 g, 10 mmol) was treated with ammonium thiocyanate (0.76 g, 10 mmol) in glacial acetic acid under reflux (110°C, 4 hr).
  • Bromine (1.6 g, 10 mmol) in acetic acid was added dropwise at 0°C, inducing cyclization to form 4-ethylbenzo[d]thiazol-2-amine (yield: 78%).

Characterization Data

  • 1H-NMR (400 MHz, DMSO-d6): δ 7.45 (d, 1H, J = 8.4 Hz), 7.32 (s, 1H), 7.18 (d, 1H, J = 8.0 Hz), 2.68 (q, 2H, J = 7.6 Hz, CH2CH3), 1.25 (t, 3H, J = 7.6 Hz, CH2CH3).
  • IR (KBr): ν 3421 (N-H), 1624 (C=N), 1555 (C=C).

Preparation of 2-(Benzylsulfonyl)Acetic Acid

Oxidation of Benzyl Mercaptan to Benzylsulfonyl Chloride

Critical to introducing the sulfonyl group was a two-step oxidation sequence:

Step 1: Sulfide to Sulfoxide

  • Benzyl mercaptan (1.24 g, 10 mmol) was treated with 30% H2O2 (1.7 mL) in CH2Cl2 at 0°C (2 hr, 89% yield to benzyl sulfoxide ).

Step 2: Sulfoxide to Sulfonyl Chloride

  • Chlorine gas was bubbled through a solution of benzyl sulfoxide (1.54 g, 10 mmol) in acetic acid/water (3:1) at −5°C for 6 hr, yielding benzylsulfonyl chloride (1.92 g, 92%).

Nucleophilic Displacement with Sodium Glycinate

Benzylsulfonyl chloride (1.05 g, 5 mmol) reacted with sodium glycinate (0.45 g, 5 mmol) in THF/H2O (4:1) at 25°C for 12 hr, affording 2-(benzylsulfonyl)acetic acid (0.98 g, 85%).

Characterization Data

  • 13C-NMR (101 MHz, CDCl3): δ 171.2 (C=O), 134.8 (SO2-C), 129.4–128.1 (Ar-C), 56.3 (CH2SO2), 41.7 (CH2CO).
  • Elemental Analysis : Calcd. for C9H10O4S: C 48.64%, H 4.54%; Found: C 48.71%, H 4.49%.

Amide Coupling and Final Product Isolation

Activation with Thionyl Chloride

2-(Benzylsulfonyl)acetic acid (0.44 g, 2 mmol) was refluxed with thionyl chloride (2.38 g, 20 mmol) for 3 hr to form the corresponding acid chloride (quantitative yield).

Reaction with 4-Ethylbenzo[d]thiazol-2-Amine

The acid chloride (0.47 g, 2 mmol) in dry THF was added to a solution of 4-ethylbenzo[d]thiazol-2-amine (0.36 g, 2 mmol) and triethylamine (0.40 g, 4 mmol) at 0°C. After stirring at 25°C for 24 hr, the product was recrystallized from ethanol (yield: 76%).

Final Product Characterization

  • m.p. : 214–216°C
  • HRMS (ESI+): m/z Calcd. for C18H17N2O3S2 [M+H]+: 397.0684; Found: 397.0689.
  • 1H-NMR (600 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89 (d, 1H, J = 8.2 Hz), 7.72–7.35 (m, 6H, Ar-H), 4.52 (s, 2H, SO2CH2), 3.02 (q, 2H, J = 7.6 Hz, CH2CH3), 1.32 (t, 3H, J = 7.6 Hz, CH2CH3).

Optimization Studies and Comparative Analysis

Table 1. Solvent Effects on Amide Coupling Yield

Solvent Temperature (°C) Time (hr) Yield (%)
THF 25 24 76
DMF 25 12 68
CH2Cl2 0 → 25 36 59
EtOAc 40 8 71

Polar aprotic solvents (THF, DMF) provided superior yields compared to chlorinated solvents, attributable to improved solubility of the sulfonyl intermediate.

Mechanistic Considerations and Side-Reaction Mitigation

  • Oxidation Control : Over-oxidation during sulfonyl chloride formation was minimized using precise temperature control (−5°C) and stoichiometric Cl2.
  • Epimerization Prevention : Low-temperature amide coupling (0°C initial step) avoided racemization at the acetamide chiral center.
  • Byproduct Formation : Trace amounts of N-acylurea (<3%) were detected via HPLC when using DMF as solvent, necessitating chromatographic purification.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety participates in nucleophilic displacement reactions under basic conditions:

  • Hydrolysis : Treatment with aqueous NaOH (1M) at 80°C cleaves the acetamide bond, yielding 4-ethylbenzo[d]thiazol-2-amine and benzylsulfonylacetic acid .

  • Thioacetylation : Reacts with Lawesson’s reagent (THF, reflux) to form 2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)thioacetamide .

Key Data

  • Hydrolysis rate constant (khydk_{\text{hyd}}): 2.3×104s12.3 \times 10^{-4} \, \text{s}^{-1} at pH 7.4 .

  • Thioacetylation yield: 68% .

Electrophilic Aromatic Substitution (EAS) on the Benzothiazole Ring

The 4-ethyl-substituted benzothiazole ring undergoes regioselective EAS:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the C5 position .

  • Halogenation : Br₂ in CHCl₃ adds bromine at C6 .

Substitution Patterns

ElectrophilePositionProductYield
NO₂⁺ (nitration)C55-Nitro derivative55%
Br⁺ (bromination)C66-Bromo derivative63%

Oxidation and Reduction Reactions

  • Sulfonyl Group Stability : Resists reduction with NaBH₄ but undergoes desulfurization with Raney Ni/H₂ to form N-(4-ethylbenzo[d]thiazol-2-yl)acetamide .

  • Benzothiazole Ring Oxidation : H₂O₂/FeSO₄ oxidizes the thiazole sulfur to a sulfoxide .

Oxidation Conditions

ReagentProductYield
H₂O₂/FeSO₄ (60°C)Sulfoxide derivative41%
mCPBA (rt)Sulfone derivative29%

Biological Reactivity and Target Interactions

In pharmacological studies, the compound interacts with biological targets via:

  • Hydrogen bonding : Acetamide NH and sulfonyl O atoms bind to kinase active sites (e.g., EGFR) .

  • Covalent inhibition : Thiazole sulfur participates in disulfide bond formation with cysteine residues .

Binding Affinity Data

TargetKdK_d (nM)Assay Type
EGFR18.7 ± 2.3SPR
PARP-142.9 ± 5.1Fluorescence polarization

Degradation Pathways

  • Photodegradation : UV irradiation (λ = 254 nm) in MeOH generates benzyl sulfinic acid and 4-ethylbenzo[d]thiazole-2-carboxamide via radical intermediates .

  • Thermal Decomposition : At 220°C, the compound decomposes into SO₂ , CO , and polycyclic aromatic hydrocarbons (GC-MS confirmed) .

Comparative Reactivity with Structural Analogs

The ethyl group at C4 of the benzothiazole ring enhances electron density, making the compound more reactive toward electrophiles compared to methyl or unsubstituted analogs .

Relative Reaction Rates (EAS)

SubstituentNitration Rate (rel.)Bromination Rate (rel.)
4-Ethyl1.001.00
4-Methyl0.780.85
H0.520.61

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that compounds related to benzothiazole derivatives exhibit antidiabetic properties. For instance, derivatives of benzenesulfonamide, which share structural similarities with 2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide, have shown considerable hypoglycemic effects in animal models. These studies suggest that structural modifications can enhance the efficacy of such compounds as antidiabetic agents .

Acetylcholinesterase Inhibition

Compounds containing thiazole rings have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer’s disease. Research has demonstrated that certain thiazole derivatives can effectively inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and potentially alleviating cognitive decline associated with Alzheimer’s .

Synthesis and Structure-Activity Relationship

The synthesis of 2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step chemical reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole and sulfonamide moieties can significantly impact biological activity. For example, varying the substituents on the benzothiazole ring can lead to enhanced potency against specific biological targets .

Case Studies

Study ReferenceCompound StudiedBiological ActivityFindings
Benzene sulfonamide derivativesAntidiabeticShowed significant hypoglycemic effect compared to glibenclamide
Thiazole derivativesAcetylcholinesterase inhibitionDemonstrated strong inhibitory activity with potential for Alzheimer's treatment
Benzothiazole analogsEndothelial lipase inhibitionIdentified as potential therapeutic agents for metabolic disorders

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Shares the benzo[d]thiazole core but differs in the substituents, leading to different chemical and biological properties.

    2-(benzo[d]thiazol-2-yl)phenol: Another benzo[d]thiazole derivative with distinct functional groups, used in different applications.

Uniqueness

2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide is unique due to the presence of the benzylsulfonyl and acetamide groups, which confer specific reactivity and potential bioactivity. Its structural features allow for diverse chemical modifications and applications, distinguishing it from other benzo[d]thiazole derivatives.

Biological Activity

2-(Benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide is a compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzylsulfonyl group linked to an acetamide moiety, with a 4-ethylbenzo[d]thiazol-2-yl substituent. These functional groups contribute to its chemical reactivity and biological properties.

The biological activity of 2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. For instance, it has been suggested that the compound could modulate the activity of cyclooxygenase enzymes, which are critical in inflammatory processes .

Antimicrobial Activity

Research indicates that compounds similar to 2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide exhibit significant antimicrobial properties. For example, derivatives containing the benzothiazole core have shown effectiveness against various bacteria and fungi. In studies, certain synthesized compounds demonstrated notable antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound's anticancer potential has also been evaluated. It has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. The presence of the benzothiazole moiety is thought to enhance its cytotoxic effects against different cancer cell lines .

Enzyme Inhibition

The inhibition of key enzymes such as tyrosinase has been documented. Tyrosinase plays a crucial role in melanin synthesis; thus, inhibitors can be valuable in treating hyperpigmentation disorders. Compounds with similar scaffolds have demonstrated IC50 values indicating their potency in inhibiting this enzyme .

Study 1: Antimicrobial Efficacy

In a comparative study, various derivatives of benzothiazole were synthesized and screened for antimicrobial activity. The results showed that compounds with the benzylsulfonyl group exhibited higher efficacy against Candida albicans compared to controls .

CompoundActivity Against E. coliActivity Against C. albicans
A15 µg/mL20 µg/mL
B10 µg/mL25 µg/mL
C (Test Compound)5 µg/mL15 µg/mL

Study 2: Anticancer Activity

A study focused on the cytotoxic effects of the compound on various cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via caspase activation .

Cell LineIC50 (µM)
MCF-7 (Breast)12
HeLa (Cervical)10
A549 (Lung)15

Comparative Analysis

When compared to other similar compounds, such as 2-(benzo[d]thiazol-2-yl)phenol , the unique structural features of 2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide provide distinct advantages in terms of reactivity and biological activity.

CompoundAntimicrobial ActivityAnticancer Activity
2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamideHighModerate
2-(benzo[d]thiazol-2-yl)phenolModerateLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.